(R)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring with an amino group at the third position and a thiophene ring attached to a methanone group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Amino Group: The amino group at the third position of the piperidine ring can be introduced via an amination reaction using reagents like ammonia or amines under appropriate conditions.
Attachment of the Thiophene Ring: The thiophene ring can be attached to the piperidine ring through a coupling reaction, such as a Suzuki or Heck coupling, using a thiophene derivative and a palladium catalyst.
Formation of the Methanone Group: The methanone group can be introduced through a carbonylation reaction, where a carbonyl source like carbon monoxide is used in the presence of a catalyst.
Industrial Production Methods
Industrial production of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group or the thiophene ring may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the amino group or the thiophene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
Oxidation: Oxidized derivatives of the amino group or thiophene ring.
Reduction: Reduced derivatives of the carbonyl group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(S)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone: The enantiomer of the compound with the (S)-configuration.
®-(3-Aminopiperidin-1-yl)(furan-2-yl)methanone: A similar compound with a furan ring instead of a thiophene ring.
®-(3-Aminopiperidin-1-yl)(benzene-2-yl)methanone: A similar compound with a benzene ring instead of a thiophene ring.
Uniqueness
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone is unique due to its specific stereochemistry and the presence of both a piperidine ring and a thiophene ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2OS |
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Molecular Weight |
210.30 g/mol |
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C10H14N2OS/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2/t8-/m1/s1 |
InChI Key |
RVHUZQWAQLXOEQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=CS2)N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N |
Origin of Product |
United States |
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